4'-oxomacrophorin A
Beschreibung
4'-Oxomacrophorin A is a meroterpenoid characterized by a drimane–epoxyquinol hybrid scaffold. It belongs to a class of fungal secondary metabolites with significant bioactivity, including cytotoxicity, antitubercular, and antimicrobial properties. First isolated from the marine sponge-derived fungus Gliomastix sp. ZSDS1-F7, it features a quinone/hydroquinone core fused with a drimane-type sesquiterpene unit . Its structure includes a cyclohexenone ring with a 4'-oxo group, distinguishing it from related compounds like macrophorin A (cyclohexanone core) . Biosynthetically, its production is linked to the mac gene cluster, particularly the macJ gene, which catalyzes drimane cyclization .
Eigenschaften
Molekularformel |
C22H30O4 |
|---|---|
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
(1R,6S)-1-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-4-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione |
InChI |
InChI=1S/C22H30O4/c1-13-6-7-16-20(2,3)8-5-9-21(16,4)15(13)11-22-17(24)10-14(12-23)18(25)19(22)26-22/h10,15-16,19,23H,1,5-9,11-12H2,2-4H3/t15-,16-,19+,21+,22-/m0/s1 |
InChI-Schlüssel |
IEINAOONOAUQPK-XKRAJOFMSA-N |
Isomerische SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@]34[C@H](O3)C(=O)C(=CC4=O)CO)(C)C |
Kanonische SMILES |
CC1(CCCC2(C1CCC(=C)C2CC34C(O3)C(=O)C(=CC4=O)CO)C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
4’-Oxomacrophorin A can be isolated from Eupenicillium crustaceum through a series of extraction and purification steps. The process typically involves solvent extraction, followed by chromatographic techniques to purify the compound
Analyse Chemischer Reaktionen
4’-Oxomacrophorin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4’-Oxomacrophorin A has several scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: It has been studied for its immunosuppressive properties, making it a potential candidate for research in immunology and related fields.
Medicine: Its immunosuppressive properties make it a potential candidate for the development of new immunosuppressive drugs.
Industry: It can be used in the development of new materials and chemical processes
Wirkmechanismus
4’-Oxomacrophorin A exerts its effects by inhibiting the proliferation of mouse splenic lymphocytes induced by concanavalin A and lipopolysaccharide. The molecular targets and pathways involved in this mechanism include the inhibition of specific signaling pathways that regulate lymphocyte proliferation .
Vergleich Mit ähnlichen Verbindungen
Structural Comparisons
The table below summarizes key structural and functional differences between 4'-oxomacrophorin A and related meroterpenoids:
Key Observations :
- Cyclohexenone vs. Cyclohexanone: 4'-Oxomacrophorin A’s enone system (vs.
- Oxidation State : The 4'-oxo group in 4'-oxomacrophorin A correlates with higher antitubercular potency (IC50 = 2.44 µM) compared to macrophorin A (IC50 = 22.1 µM) .
- Biosynthetic Modifications : The epoxy and hydroxy groups in 2',3'-epoxy-13-hydroxy-4'-oxomacrophorin A expand its antimicrobial spectrum to include Aspergillus flavus and Fusarium verticillioides .
Bioactivity Profiles
Notable Trends:
Q & A
Basic: What analytical methods are essential for characterizing 4'-oxomacrophorin A and its derivatives?
Methodological Answer:
Characterization requires a combination of liquid chromatography-mass spectrometry (LC-MS) and multidimensional NMR spectroscopy .
- LC-MS : Use high-resolution Orbitrap MS (e.g., Exactive Orbitrap) to detect pseudo-molecular ions ([M+H]⁺) and monitor fragmentation patterns. Normalize ion counts to internal standards (e.g., DDM) for quantitative comparisons .
- NMR : Employ 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve structural features like the drimane-epoxyquinol hybrid skeleton. Cross-reference chemical shifts with known macrophorin analogs .
- UV-VIS : Monitor absorption at 220, 354, and 700 nm to track chromophore-specific transitions, though note retention time discrepancies between UV and MS detectors .
Basic: How is 4'-oxomacrophorin A biosynthesized in fungal systems?
Methodological Answer:
Biosynthesis involves a gene cluster (e.g., mac cluster in Penicillium terrestris) encoding:
- 6-MSA synthase (MacA) : Produces 6-methylsalicylic acid (6-MSA), a precursor confirmed via heterologous expression in Saccharomyces cerevisiae .
- Membrane-bound cyclase (MacJ) : Catalyzes late-stage terpene cyclization to form the drimane unit. Validate via gene deletion (ΔmacJ), which abolishes 4'-oxomacrophorin production and accumulates linear intermediates .
- Regulatory gene (MacR) : Overexpression under gpdA promoter enhances metabolite yield. Confirm integration via PCR and HPLC metabolite profiling .
Advanced: How can researchers resolve contradictions in chromatographic or spectroscopic data when isolating 4'-oxomacrophorin analogs?
Methodological Answer:
Address discrepancies using:
- Retention time alignment : Account for instrumental drift by spiking samples with internal standards and cross-validating across detectors (UV-VIS vs. MS) .
- Peak integration protocols : Use software like Xcalibur 2.2 with manual integration of summed ion spectra to reduce noise .
- Comparative metabolomics : Compare ΔmacA or ΔmacJ mutant strains with wild-type to identify missing or aberrant peaks .
- Statistical validation : Apply error bars (standard deviation) to biological replicates and perform ANOVA to assess significance of spectral variations .
Advanced: What strategies are effective for heterologous expression of 4'-oxomacrophorin A biosynthetic genes?
Methodological Answer:
Key considerations include:
- Host selection : Use S. cerevisiae BJ5464-NpgA for compatibility with fungal PKS and cytochrome P450 systems .
- Promoter optimization : Employ constitutive promoters (e.g., gpdA) for transcriptional activation of regulatory genes like macR .
- Gene stacking : Co-express macA, macJ, and redox partners in modular vectors to reconstitute pathways. Validate via LC-MS detection of intermediates .
- Cultivation conditions : Optimize media (e.g., SMP liquid medium) and incubation parameters (25°C, 200 rpm) to maximize titers .
Basic: What synthetic chemistry approaches are used for 4'-oxomacrophorin A total synthesis?
Methodological Answer:
Total synthesis typically involves:
- Epoxyquinol core construction : Achieved via Sharpless asymmetric epoxidation or biomimetic oxidation .
- Drimane terpene coupling : Use Suzuki-Miyaura cross-coupling to attach the terpene moiety to the epoxyquinol backbone .
- Protecting group strategies : Employ silyl ethers or acetals to manage stereoselectivity during cyclization steps .
- Validation : Compare synthetic products with natural isolates via [α]D, NMR, and HRMS .
Advanced: How can researchers engineer MacJ or homologs to improve cyclization efficiency?
Methodological Answer:
- Sequence-structure analysis : Use Alphafold2 to model MacJ’s 7-transmembrane helices and identify catalytic residues .
- Site-directed mutagenesis : Target residues in conserved regions (e.g., acidic motifs for proton transfer) and test mutants in ΔmacJ complementation assays .
- Directed evolution : Apply error-prone PCR to macJ and screen for variants enhancing drimane yield in high-throughput BioLector systems .
- Substrate docking simulations : Use AutoDock Vina to predict binding affinities for terpene intermediates and guide enzyme redesign .
Basic: How should researchers design a meta-analysis of 4'-oxomacrophorin bioactivity studies?
Methodological Answer:
- Heterogeneity assessment : Calculate I² statistic to quantify inconsistency across studies. I² > 50% indicates substantial heterogeneity, necessitating random-effects models .
- Search strategy : Use PRISMA guidelines to identify relevant studies in PubMed/MEDLINE, SciFinder, and Web of Science. Keywords: "4'-oxomacrophorin A," "drimane," "epoxyquinol," "bioactivity" .
- Data extraction : Tabulate IC₅₀, MIC, or EC₅₀ values with standard deviations. Normalize units (e.g., μM) for comparability .
Advanced: What experimental designs mitigate challenges in linking 4'-oxomacrophorin A to observed bioactivities?
Methodological Answer:
- Knockout controls : Compare bioactivity of wild-type vs. ΔmacA strains to confirm compound-specific effects .
- Fractionation-guided isolation : Use bioassay-guided fractionation (e.g., against Staphylococcus aureus) to isolate active fractions, followed by LC-MS/NMR dereplication .
- Target identification : Apply thermal proteome profiling (TPP) or chemical proteomics to identify cellular targets in pathogen models .
- Dose-response validation : Use 8-point dilution series with technical triplicates to generate sigmoidal curves and calculate precise EC₅₀ values .
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